molecular formula C7H9FO3 B6179732 4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2613381-88-5

4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B6179732
CAS No.: 2613381-88-5
M. Wt: 160.1
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Description

4-(fluoromethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by a fluoromethyl group and an oxabicyclohexane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. This includes the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with biological macromolecules, influencing their function and activity. The oxabicyclohexane ring provides structural rigidity, enhancing the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2613381-88-5

Molecular Formula

C7H9FO3

Molecular Weight

160.1

Purity

95

Origin of Product

United States

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